L-Tyrosine hydrazide

Catalog No.
S1892562
CAS No.
7662-51-3
M.F
C9H13N3O2
M. Wt
195.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Tyrosine hydrazide

CAS Number

7662-51-3

Product Name

L-Tyrosine hydrazide

IUPAC Name

2-amino-3-(4-hydroxyphenyl)propanehydrazide

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C9H13N3O2/c10-8(9(14)12-11)5-6-1-3-7(13)4-2-6/h1-4,8,13H,5,10-11H2,(H,12,14)

InChI Key

MWIXENPCUPDSOS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)NN)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NN)N)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NN)N)O

The resolution of amino acids is a process used in biochemistry to separate enantiomers in a racemic mixture. In this context, L-Tyrosine hydrazide could be used to react with a racemic mixture of amino acids, forming diastereomeric hydrazides. These diastereomers often have different physical and chemical properties, allowing them to be separated using various techniques such as crystallization or chromatography.

Biocatalytic Derivatization of L-Tyrosine

L-Tyrosine hydrazide is an organic compound with the molecular formula C₉H₁₃N₃O₂ and a molecular weight of 195.22 g/mol. It is derived from L-tyrosine, an amino acid that plays a crucial role in protein synthesis and serves as a precursor for various neurotransmitters. The compound features a hydrazide functional group, which contributes to its reactivity and potential biological activities. L-Tyrosine hydrazide is often used in biochemical applications due to its ability to participate in various

Currently, there is no documented information on the mechanism of action of (S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide in biological systems.

  • Skin and eye irritation: Hydrazides can cause irritation upon contact with skin and eyes [].
  • Respiratory irritation: Inhalation of hydrazide dust or vapors can irritate the respiratory tract [].
  • Suspected carcinogenicity: Some hydrazides have been classified as suspected carcinogens [].
, primarily due to the presence of both the amino and hydrazide groups. Key reactions include:

  • Hydrazone Formation: It can react with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis.
  • Acylation Reactions: The amino group can be acylated, leading to derivatives that may exhibit altered biological activities.
  • Condensation Reactions: L-Tyrosine hydrazide can participate in condensation reactions with aldehydes or ketones, producing various products useful in medicinal chemistry .

L-Tyrosine hydrazide exhibits several biological activities, making it of interest in pharmacological research. Studies indicate that it may have:

  • Antioxidant Properties: It can scavenge free radicals, thereby potentially protecting cells from oxidative stress.
  • Neuroprotective Effects: Due to its relationship with L-tyrosine, it may influence neurotransmitter synthesis, particularly dopamine and norepinephrine, which are critical for mood regulation.
  • Antimicrobial Activity: Some studies suggest that L-Tyrosine hydrazide has inhibitory effects on certain bacterial strains, indicating potential applications in antimicrobial therapies .

The synthesis of L-Tyrosine hydrazide typically involves a multi-step process:

  • Activation of L-Tyrosine: The first step often includes the activation of L-tyrosine using thionyl chloride under controlled conditions.
  • Reaction with Hydrazine Hydrate: The activated intermediate is then reacted with hydrazine hydrate in methanol over an extended period (approximately 24 hours) to yield L-Tyrosine hydrazide .

This method allows for the efficient production of L-Tyrosine hydrazide while minimizing side reactions.

L-Tyrosine hydrazide has several applications across various fields:

  • Bioconjugation: It is utilized in bioconjugation strategies for drug delivery systems and the development of targeted therapies.
  • Research Tool: In biochemical studies, it serves as a substrate for enzyme assays and studies involving neurotransmitter pathways.
  • Pharmaceutical Development: Its potential neuroprotective and antioxidant properties make it a candidate for developing new therapeutic agents targeting neurodegenerative diseases .

Interaction studies involving L-Tyrosine hydrazide focus on its ability to interact with metal ions and other biomolecules. Research indicates that it can form complexes with trivalent lanthanides, which may enhance its biological activity or alter its pharmacokinetics. These interactions are significant for understanding how L-Tyrosine hydrazide can be optimized for therapeutic applications .

L-Tyrosine hydrazide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityUnique Features
D-Tyrosine HydrazideSimilar backboneEnantiomeric differences affecting activity
PhenylhydrazineHydrazone formationMore reactive but lacks amino acid properties
3-HydroxytyramineRelated to tyrosinePrimarily involved in neurotransmitter synthesis
Tyrosinase InhibitorsStructural similarityFocused on enzyme inhibition rather than direct biological effects

L-Tyrosine hydrazide's unique combination of amino acid characteristics and hydrazide functionality allows it to participate in diverse

XLogP3

-1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

195.100776666 g/mol

Monoisotopic Mass

195.100776666 g/mol

Heavy Atom Count

14

Sequence

Y

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7662-51-3

Wikipedia

(2S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide

General Manufacturing Information

L-Tyrosine, hydrazide: INACTIVE

Dates

Modify: 2023-08-16

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